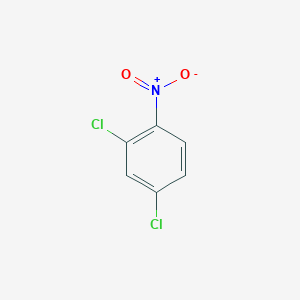

2,4-Dichloronitrobenzene

Descripción

Propiedades

IUPAC Name |

2,4-dichloro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIMTLZDMCNYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024998 | |

| Record name | 2,4-Dichloro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichloronitrobenzene appears as light yellow needles or amber crystalline solid. (NTP, 1992), Yellow solid; [ICSC] Yellow low melting solid; mp = 29-32 deg C; [MSDSonline], YELLOW CRYSTALS OR LIQUID. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

496 °F at 760 mmHg (NTP, 1992), 258.5 °C | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 235 °F (NTP, 1992), 112 °C | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 61 °F (NTP, 1992), Sol in ethanol and ether; slightly soluble in chloroform, Solubility in water, g/100ml at 20 °C: 1.88 (sparingly soluble) | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.551 at 172 °F (NTP, 1992) - Denser than water; will sink, 1.4790 at 80 °C, Relative density (water = 1): 1.54 | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.6 | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |

| Record name | 2,4-Dichloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystallizes as pale yellow needles from ethanol. | |

CAS No. |

611-06-3 | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dichloro-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P1A896RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

84 to 90 °F (NTP, 1992), 34 °C, 30-33 °C | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLORO-4-NITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0252 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloronitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4-Dichloronitrobenzene. It details experimental protocols for its synthesis via the nitration of 1,3-dichlorobenzene (B1664543) and its subsequent conversion to the valuable intermediate, 2,4-dichloroaniline (B164938). This document is intended to serve as a technical resource for researchers and professionals in chemistry and drug development, offering structured data and clear procedural outlines to support laboratory and developmental work.

Introduction

2,4-Dichloronitrobenzene (CAS No. 611-06-3) is a chlorinated nitroaromatic compound of significant industrial importance.[1][2] It primarily serves as a key intermediate in the synthesis of a wide range of chemical products, including pigments, pesticides, and notably, pharmaceutical agents.[1][2][3] Its utility is derived from the reactivity of the nitro group and the specific positioning of the chlorine atoms on the benzene (B151609) ring, which allows for various subsequent chemical modifications. A notable application in the pharmaceutical sector is its use as a reagent in the synthesis of the hepatitis C virus polymerase inhibitor, Deleobuvir. This guide will cover its fundamental properties, detailed synthesis protocols, and common applications.

Physical and Chemical Properties

2,4-Dichloronitrobenzene is a light yellow to amber crystalline solid at room temperature.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[4][5] The compound is combustible and hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon monoxide.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2,4-Dichloronitrobenzene.

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₂ | [2][3] |

| Molecular Weight | 192.00 g/mol | [2][3] |

| Appearance | Light yellow needles or amber crystalline solid | [2] |

| Melting Point | 29-34 °C | [2][4] |

| Boiling Point | 258-259 °C at 760 mmHg | [2][6] |

| Density | 1.551 g/cm³ at 17.2 °C (approx.) | [2] |

| Vapor Pressure | 0.01 mmHg | [2] |

| Water Solubility | 188 - 200 mg/L at 20-25 °C | [1][3] |

| Solubility | Soluble in ethanol (B145695), ether, and methanol; slightly soluble in chloroform.[2][6] | |

| Log Kow (Octanol-Water Partition Coefficient) | 2.90 - 3.07 | [1][2] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Autoignition Temperature | 500 °C | [2] |

Spectroscopic Data

-

¹H NMR: Spectral data reveals peaks at approximately 7.87 ppm, 7.57 ppm, and 7.41 ppm.

-

¹³C NMR: Data available through spectral databases.[2]

-

Infrared (IR) Spectrum: The IR spectrum is available for this compound.

-

Mass Spectrum: The NIST WebBook provides the mass spectrum (electron ionization) for 2,4-Dichloronitrobenzene.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2,4-Dichloronitrobenzene and its conversion to 2,4-dichloroaniline.

Synthesis of 2,4-Dichloronitrobenzene via Nitration of 1,3-Dichlorobenzene

This protocol is based on the electrophilic nitration of 1,3-dichlorobenzene using a mixture of nitric acid and sulfuric acid.

Materials:

-

1,3-Dichlorobenzene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Sodium Hydroxide (B78521) solution (5%)

-

Ethanol (for recrystallization)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, add 1,3-dichlorobenzene.

-

Cool the 1,3-dichlorobenzene to 20-25 °C using an ice-water bath.

-

Under continuous stirring, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid over 2-6 hours. The molar ratio of 1,3-dichlorobenzene to nitric acid should be approximately 1:1.02-1.12, and to sulfuric acid should be 1:1.00-1.14.

-

Maintain the reaction temperature between 20-33 °C throughout the addition of the acid mixture.

-

After the addition is complete, continue stirring for an additional 2 hours at 25-30 °C.

-

Upon completion, the product layer should separate from the spent acid layer.

-

Carefully separate the spent acid layer.

-

Wash the organic layer with water, followed by a 5% sodium hydroxide solution at 80-90 °C to neutralize any remaining acid, and then wash with water again until neutral.

-

The crude product can be purified by recrystallization from ethanol to yield faint yellow crystals.

Purity Analysis:

-

The purity of the synthesized 2,4-Dichloronitrobenzene can be determined using Gas Chromatography (GC) with an electron capture detector (ECD) or a mass spectrometer (MS). High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable method.

Synthesis of 2,4-Dichloroaniline via Reduction of 2,4-Dichloronitrobenzene

This protocol describes the catalytic hydrogenation of 2,4-Dichloronitrobenzene to 2,4-dichloroaniline.

Materials:

-

2,4-Dichloronitrobenzene

-

Methanol or Toluene (solvent)

-

Palladium on carbon (Pd/C) or Raney nickel catalyst

-

Hydrogen gas

Procedure:

-

Charge a high-pressure reaction kettle with 2,4-Dichloronitrobenzene, the chosen solvent (e.g., methanol), and the catalyst (e.g., Palladium-on-carbon). The starting material should be 10-30% of the total solvent amount.

-

While stirring, introduce hydrogen gas into the kettle at a pressure of 3 to 30 MPa and a temperature of 20 to 100 °C.

-

Maintain the internal reactor pressure between 4 and 25 MPa.

-

Continue feeding hydrogen for 6 to 16 hours. The reaction is near completion when the pressure in the kettle begins to slowly increase, indicating a decrease in hydrogen consumption.

-

Once the reaction is complete, stop the hydrogen feed, cool the reactor to room temperature, and carefully filter out the catalyst at normal pressure.

-

Distill the solvent from the filtrate to obtain the crude 2,4-dichloroaniline.

-

The crude product can be further purified by vacuum distillation or recrystallization.

Mandatory Visualizations

Synthesis Workflow of 2,4-Dichloronitrobenzene

The following diagram illustrates the synthesis of 2,4-Dichloronitrobenzene from 1,3-dichlorobenzene.

References

- 1. nbinno.com [nbinno.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene - Google Patents [patents.google.com]

- 5. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dichloronitrobenzene (CAS 611-06-3)

Abstract: This technical guide provides a comprehensive overview of 2,4-Dichloronitrobenzene (2,4-DCNB), CAS number 611-06-3. It covers its chemical and physical properties, synthesis protocols, key applications, toxicological profile, and analytical methodologies. Data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams. This document is intended to serve as a detailed resource for professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

2,4-Dichloronitrobenzene is an organic compound characterized by a benzene (B151609) ring substituted with two chlorine atoms and a nitro group. At room temperature, it typically appears as a yellow crystalline solid or light yellow needles. It is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. The compound is combustible and can react vigorously with oxidizing materials.

Table 1: Physical and Chemical Properties of 2,4-Dichloronitrobenzene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 611-06-3 | |

| Molecular Formula | C₆H₃Cl₂NO₂ | |

| Molecular Weight | 192.00 g/mol | |

| Appearance | Yellow crystalline solid; Light yellow needles | |

| Melting Point | 29 - 32 °C (84 - 90 °F) | |

| Boiling Point | 258 °C (496 °F) at 760 mmHg | |

| Density | 1.551 g/cm³ at 78 °C (172 °F) | |

| Vapor Pressure | 0.01 mmHg (1.4 x 10⁻² mmHg) at 25 °C | |

| Water Solubility | Insoluble (<0.1 mg/mL at 16 °C) | |

| Solubility | Moderately soluble in acetone (B3395972) and ether | |

| Log Kow (Octanol/Water Partition Coefficient) | 3.07 | |

| Flash Point | 110 - 130 °C (230 - 266 °F) |

| Autoignition Temperature | 500 °C | |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2,4-Dichloronitrobenzene. Key data from Nuclear Magnetic Resonance (NMR) is summarized below.

Table 2: ¹H NMR Spectral Data for 2,4-Dichloronitrobenzene (in CDCl₃)

| Signal | Chemical Shift (ppm) | Coupling Constant (J) | Assignment | Source(s) |

|---|---|---|---|---|

| A | 7.873 | J(A,C) = 8.7 Hz | Proton ortho to NO₂ | |

| B | 7.574 | J(B,C) = 2.2 Hz | Proton ortho to Cl (C4) |

| C | 7.410 | | Proton meta to NO₂ | |

Synthesis and Production

The primary industrial method for synthesizing 2,4-Dichloronitrobenzene is through the nitration of 1,3-dichlorobenzene (B1664543) using a mixture of nitric acid and sulfuric acid. The process requires careful temperature control to ensure high yield and purity.

Experimental Protocol: Nitration of 1,3-Dichlorobenzene

This protocol is based on established industrial synthesis methods.

-

Materials & Reagents:

-

1,3-Dichlorobenzene (m-dichlorobenzene)

-

Concentrated Nitric Acid (e.g., 98%)

-

Concentrated Sulfuric Acid (e.g., 98%)

-

Ice water bath

-

Sodium Hydroxide (B78521) solution (e.g., 3-5%)

-

Reaction vessel with stirring and temperature control

-

-

Procedure:

-

Charging the Reactor: Add 1,3-Dichlorobenzene to the reaction vessel.

-

Cooling: Cool the reactor contents to 20-25 °C using an ice water bath.

-

Preparation of Mixed Acid: Separately, prepare the nitrating mixed acid by carefully adding nitric acid to sulfuric acid. The molar ratio of 1,3-Dichlorobenzene to nitric acid should be approximately 1:1.08, and to sulfuric acid, 1:1.08.

-

Nitration Reaction: Under vigorous stirring, slowly add the mixed acid to the cooled 1,3-Dichlorobenzene over 2-6 hours. Maintain the reaction temperature between 20-33 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed until completion. The product will form a separate layer from the spent acid.

-

Work-up:

-

Separate the spent acid layer.

-

Dilute the organic layer (crude product) with water.

-

Wash the crude product with a 3-5% sodium hydroxide solution at 80-90 °C to neutralize residual acids and remove by-products.

-

Separate the purified organic layer. The product can be further purified by distillation or crystallization if required.

-

-

-

Expected Outcome: This process typically results in a high yield (>97%) of 2,4-Dichloronitrobenzene with a purity of over 99%.

Caption: Workflow for the synthesis of 2,4-Dichloronitrobenzene.

Applications in Research and Development

2,4-Dichloronitrobenzene is not an end-product for consumers but a critical intermediate in the synthesis of a wide range of commercial chemicals. Its reactivity, driven by the electron-withdrawing nitro group and the chloro substituents, makes it a versatile building block.

-

Pharmaceutical Synthesis: It is a key reagent in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of Deleobuvir (BI 207127), an antiviral drug developed as a Hepatitis C virus polymerase inhibitor.

-

Agrochemicals: The compound serves as a precursor for pesticides and herbicides. For instance, it can be used to synthesize chlormethoxyfen.

-

Pigments and Dyes: It is widely used in the manufacturing of pigments and dyes, where its structure is incorporated into larger chromophores.

-

Chemical Intermediates: A primary application is its reduction to 2,4-dichloroaniline, another vital intermediate for further chemical synthesis.

Caption: Key application pathways for 2,4-Dichloronitrobenzene.

Experimental Protocol: Reduction to 2,4-Dichloroaniline

This protocol describes the high-pressure catalytic hydrogenation of 2,4-DCNB.

-

Materials & Reagents:

-

2,4-Dichloronitrobenzene (purity ≥99%)

-

Solvent (e.g., Toluene or alcohols with ≤4 carbons)

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

-

Hydrogen gas (purity ≥99.5%)

-

High-pressure reaction kettle (autoclave)

-

-

Procedure:

-

Charging the Reactor: Load the 2,4-Dichloronitrobenzene, solvent, and catalyst into the autoclave.

-

Hydrogenation: Seal the reactor and begin stirring. Heat the mixture to 20-100 °C and introduce hydrogen gas to maintain a pressure of 4-25 MPa.

-

Reaction Monitoring: Continue feeding hydrogen for 6-16 hours. The reaction is near completion when the pressure in the kettle begins to slowly increase while the hydrogen feed rate is constant.

-

Work-up:

-

Stop the hydrogen feed and cool the reactor to room temperature.

-

Vent the reactor to normal pressure.

-

Filter the reaction mixture to remove the catalyst.

-

Distill the filtrate under normal pressure to remove approximately 90% of the solvent.

-

The remaining product is 2,4-dichloroaniline.

-

-

Toxicology and Safety

The toxicological profile of 2,4-DCNB indicates moderate acute toxicity and potential for long-term effects. It is classified as possibly carcinogenic to humans (Group 2B) by IARC.

Table 3: Summary of Toxicological Data

| Endpoint | Species | Route | Value | Source(s) |

|---|---|---|---|---|

| Acute Toxicity (LD₅₀) | Rat | Oral | 990 mg/kg | |

| Acute Toxicity (LD₅₀) | Rat | Dermal | 921 mg/kg | |

| Repeated Dose Toxicity (NOEL) | Rat | Oral | < 8 mg/kg/day | |

| Genetic Toxicity (Ames Test) | S. typhimurium | In Vitro | Positive (TA100, TA98, etc.) | |

| Genetic Toxicity (Chromosomal Aberration) | Chinese Hamster Lung Cells | In Vitro | Positive |

| Carcinogenicity | - | - | IARC Group 2B (Possibly carcinogenic) | |

Table 4: Reproductive and Developmental Toxicity

| Endpoint | Species | Route | Value / Observation | Source(s) |

|---|---|---|---|---|

| Reproductive Toxicity (NOEL) | Rat | Oral | 40 mg/kg/day |

| Developmental Effects | Rat | Oral | At 200 mg/kg/day: Increased stillborn pups, decreased live births, maternal mortality during delivery. | |

Table 5: Ecotoxicity Data

| Endpoint | Species | Duration | Value | Source(s) |

|---|---|---|---|---|

| Fish Toxicity (LC₅₀) | Fish | Acute | 13 - 21 mg/L | |

| Daphnia Toxicity (EC₅₀) | Daphnia magna | Acute | 12 mg/L | |

| Algae Toxicity (EC₅₀) | Algae | Acute | 2.0 mg/L | |

| Daphnia Reproduction (NOEC) | Daphnia magna | 21 days | 0.056 mg/L | |

| Bioconcentration Factor (BCF) | Salmo gairdneri | 36 days | 118 |

| Biodegradation | - | 28 days | 0% (Not readily biodegradable) | |

Safety and Handling

Due to its toxic profile, strict safety measures are required when handling 2,4-DCNB.

-

Engineering Controls: Work in a closed system or under local exhaust ventilation. Facilities should have eyewash stations and safety showers.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a chemical cartridge respirator.

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizers.

Analytical Methodology

The analysis of 2,4-Dichloronitrobenzene and its related compounds is typically performed using chromatographic techniques coupled with various detectors.

-

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like 2,4-DCNB. It can be paired with:

-

Electron Capture Detector (ECD): Highly sensitive for halogenated compounds.

-

Nitrogen-Phosphorus Detector (NPD): Selective for nitrogen-containing compounds.

-

Mass Spectrometry (MS): Provides definitive identification based on mass-to-charge ratio and fragmentation patterns. EPA Method 8091 specifies GC-ECD or GC-NPD for its analysis in environmental matrices.

-

-

High-Performance Liquid Chromatography (HPLC): Used for purity analysis and to monitor reaction progress, especially during synthesis.

Caption: General workflow for the analytical determination of 2,4-DCNB.

Conclusion

2,4-Dichloronitrobenzene is a foundational chemical intermediate with significant industrial importance, particularly in the pharmaceutical, agrochemical, and dye manufacturing sectors. Its synthesis is well-established, though it requires stringent process control. The compound's moderate toxicity and environmental persistence necessitate careful handling, adherence to safety protocols, and controlled use within closed systems to minimize occupational and environmental exposure. This guide provides the core technical data and procedural outlines to support informed research and development activities involving this versatile compound.

An In-depth Technical Guide to the Solubility of 2,4-Dichloronitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloronitrobenzene in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature for this specific isomer, this guide presents known qualitative solubility information. Furthermore, it details a standardized experimental protocol for determining the solubility of dichloronitrobenzene isomers, adapted from established methodologies for related compounds.

Introduction

2,4-Dichloronitrobenzene is a chlorinated and nitrated aromatic compound with the chemical formula C₆H₃Cl₂NO₂. It serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding its solubility in different organic solvents is paramount for process optimization, purification, and formulation development in various industrial and research applications.

Solubility Data

Table 1: Qualitative and Limited Quantitative Solubility of 2,4-Dichloronitrobenzene

| Solvent | Solubility Description | Reported Quantitative Data |

| Ethanol | Soluble[1][2] | - |

| Ether | Soluble[2][3] | - |

| Acetone | Moderately Soluble[3] | - |

| Chloroform | Slightly Soluble[2] | - |

| Water | Slightly Soluble/Insoluble[1][3][4] | 188 mg/L at 20°C[5][6], 200 mg/L at 25°C[7] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of dichloronitrobenzene isomers in organic solvents. This protocol is based on the widely used gravimetric method combined with gas chromatography (GC) for composition analysis, as described in studies on 2,3- and 3,4-Dichloronitrobenzene.

Materials and Apparatus

-

Solute: 2,4-Dichloronitrobenzene (high purity)

-

Solvents: A range of organic solvents of analytical grade

-

Apparatus:

-

Jacketed glass vessel (50 mL)

-

Constant-temperature water bath with circulator (accuracy ±0.05 K)

-

Magnetic stirrer and stir bars

-

Calibrated digital thermometer (accuracy ±0.02 K)

-

Analytical balance (accuracy ±0.0001 g)

-

Gas chromatograph (GC) equipped with a suitable column (e.g., capillary column) and detector (e.g., Flame Ionization Detector - FID)

-

Syringes and filters

-

Volumetric flasks and pipettes

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent to the jacketed glass vessel.

-

Add an excess amount of 2,4-Dichloronitrobenzene to the solvent to ensure that a solid phase remains at equilibrium.

-

Place the vessel in the constant-temperature water bath, set to the desired temperature.

-

Commence stirring with the magnetic stirrer to facilitate the dissolution process.

-

Allow the mixture to equilibrate for a sufficient time (typically several hours) to ensure saturation. The system is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time. This can be verified by taking samples at regular intervals and analyzing them until consecutive measurements are consistent.

-

-

Sampling and Analysis:

-

Once equilibrium is reached, stop the stirring and allow the solid particles to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, thereby preventing precipitation or further dissolution.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

Record the mass of the collected sample.

-

Dilute the sample with a suitable solvent to a concentration within the calibration range of the GC.

-

Inject the diluted sample into the GC to determine the concentration of 2,4-Dichloronitrobenzene.

-

-

Data Calculation:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute (2,4-Dichloronitrobenzene)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Experimental Workflow Diagram

References

- 1. 2,4-Dichloronitrobenzene CAS 611-06-3, High Purity Medicine Grade at Best Price [nbinnochem.com]

- 2. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 611-06-3: 2,4-Dichloronitrobenzene | CymitQuimica [cymitquimica.com]

- 4. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. lookchem.com [lookchem.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloronitrobenzene

This guide provides a comprehensive overview of the melting and boiling points of 2,4-Dichloronitrobenzene, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for determining these properties and features a visualization of its synthesis pathway.

Physicochemical Data of 2,4-Dichloronitrobenzene

2,4-Dichloronitrobenzene is an organic compound with the chemical formula C₆H₃Cl₂NO₂.[1] It typically appears as a yellow crystalline solid at room temperature.[1][2][3] This compound serves as a crucial intermediate in the synthesis of various products, including dyes, pigments, pharmaceuticals, and agrochemicals.[1][3][4]

Data Summary:

The melting and boiling points of 2,4-Dichloronitrobenzene have been reported with some variability across different sources. The following table summarizes the reported values.

| Physical Property | Reported Value(s) |

| Melting Point | 29-32 °C[5][6] |

| 30 °C | |

| 31 °C[7] | |

| 34 °C[8] | |

| 42-43 °C[3] | |

| 84 to 90 °F (29 to 32 °C)[8][9] | |

| Boiling Point | 258 °C[4][5][7][10] |

| 258.5 °C[8] | |

| 259 °C | |

| 282 °C[3] | |

| 496 °F (258 °C) at 760 mmHg[8][9] |

Experimental Protocols for Property Determination

The determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds.[11]

2.1. Melting Point Determination (Capillary Method)

A prevalent and straightforward method for determining the melting point of a solid organic compound is the capillary method.[12]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is recorded as the melting point.[12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt at lower temperatures and over a broader range.[11]

Apparatus:

-

Melting point apparatus (e.g., MelTemp or DigiMelt)[13]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of 2,4-Dichloronitrobenzene (powdered)

Procedure:

-

Sample Preparation: A small amount of dry, powdered 2,4-Dichloronitrobenzene is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, filling it to a height of 1-2 mm.[14]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 2°C per minute to allow for accurate observation.[13]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

2.2. Boiling Point Determination (Distillation and Micro-Boiling Point Methods)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15]

2.2.1. Simple Distillation Method

For larger sample volumes, a simple distillation is a common method for boiling point determination.[16][17]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This constant temperature during distillation represents the boiling point.[16]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

The 2,4-Dichloronitrobenzene sample is placed in the distillation flask with boiling chips or a stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The sample is heated, and as it boils, the vapor rises into the condenser. The temperature reading on the thermometer should stabilize as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[16]

2.2.2. Micro-Boiling Point Method (Capillary Method)

For small sample quantities, a micro-boiling point determination is suitable.[17]

Principle: A small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid is heated, air and vapor are expelled from the capillary. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the vapor pressure inside the capillary is equal to the atmospheric pressure, and the temperature at this moment is the boiling point.[15][17]

Apparatus:

-

Small test tube or fusion tube[18]

-

Capillary tube (sealed at one end)[18]

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)[18]

Procedure:

-

A few drops of 2,4-Dichloronitrobenzene are placed in the fusion tube.

-

A capillary tube, with its sealed end up, is placed inside the fusion tube.[18]

-

The fusion tube is attached to a thermometer and heated. A stream of bubbles will emerge from the open end of the capillary tube.[17]

-

Heating is discontinued, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[15][17]

Synthesis Pathway of 2,4-Dichloronitrobenzene

2,4-Dichloronitrobenzene is typically synthesized via the nitration of m-dichlorobenzene.[2] This process involves reacting m-dichlorobenzene with a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.[19][20]

References

- 1. CAS 611-06-3: 2,4-Dichloronitrobenzene | CymitQuimica [cymitquimica.com]

- 2. 2,4-Dichloronitrobenzene | 611-06-3 [chemicalbook.com]

- 3. nbinnochem.com [nbinnochem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. parchem.com [parchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Welcome to Chirag Organic Pvt Ltd. [chiragorganics.com]

- 8. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,4-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 2,4-Dichloronitrobenzene, 98% 611-06-3 India [ottokemi.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. vernier.com [vernier.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. byjus.com [byjus.com]

- 19. CN104478730A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor - Google Patents [patents.google.com]

- 20. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4-dichloronitrobenzene. This document details the chemical shifts and coupling constants, outlines the experimental protocols for acquiring the spectra, and presents a clear assignment of the observed signals to the molecular structure.

¹H and ¹³C NMR Spectral Data

The NMR spectra of 2,4-dichloronitrobenzene were acquired in deuterated chloroform (B151607) (CDCl₃). The data presented below is crucial for the structural elucidation and quality control of this important chemical intermediate.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2,4-dichloronitrobenzene exhibits signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring.

Table 1: ¹H NMR Data of 2,4-Dichloronitrobenzene

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-6 | 7.873 | d | 8.7 |

| H-5 | 7.574 | dd | 8.7, 2.2 |

| H-3 | 7.410 | d | 2.2 |

Note: The assignments are based on established substituent effects and coupling patterns in aromatic systems.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 2,4-dichloronitrobenzene shows six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data of 2,4-Dichloronitrobenzene

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| C-1 | 148.0 |

| C-4 | 138.0 |

| C-2 | 135.0 |

| C-6 | 130.0 |

| C-5 | 128.0 |

| C-3 | 122.0 |

Note: The assignments are based on predictive models and known substituent chemical shift increments for chloro and nitro groups on a benzene ring.

Experimental Protocols

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of solid aromatic compounds like 2,4-dichloronitrobenzene.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of 2,4-dichloronitrobenzene for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, the sample can be gently warmed or sonicated to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz (or higher)

-

Pulse Sequence: Standard single-pulse sequence (zg30)

-

Number of Scans: 16-32

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (or higher)

-

Pulse Sequence: Proton-decoupled single-pulse sequence (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Visualization of NMR Assignments

The following diagram illustrates the structure of 2,4-dichloronitrobenzene with the corresponding ¹H and ¹³C NMR signal assignments.

Caption: Structure of 2,4-Dichloronitrobenzene with ¹H and ¹³C NMR assignments.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,4-Dichloronitrobenzene

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,4-Dichloronitrobenzene (2,4-DCNB), a compound of interest in environmental analysis and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification and quantification of this analyte.

Compound Information

-

Chemical Name: 2,4-Dichloronitrobenzene

Mass Spectrometry Data

The primary method for the mass spectrometric analysis of 2,4-Dichloronitrobenzene is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in a typical EI mass spectrum of 2,4-DCNB.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 193 | 59.0 | [M+2]⁺ (isotope peak) |

| 191 | 92.0 | [M]⁺ (Molecular Ion) |

| 163 | 40.8 | [M-NO]⁺ |

| 161 | 62.7 | [M-NO]⁺ |

| 147 | 49.0 | [M-NO₂]⁺ |

| 145 | 76.9 | [M-NO₂]⁺ |

| 135 | 41.1 | [M-NO-CO]⁺ or [C₅H₃Cl₂]⁺ |

| 133 | 62.0 | [M-NO-CO]⁺ or [C₅H₃Cl₂]⁺ |

| 111 | 33.2 | [C₆H₃Cl]⁺ |

| 109 | 100.0 | [C₆H₃Cl]⁺ |

| 75 | 46.3 | [C₆H₃]⁺ |

| 74 | 58.9 | [C₆H₂]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[1][4]

Fragmentation Pathway

The electron ionization of 2,4-Dichloronitrobenzene leads to a characteristic fragmentation pattern that is crucial for its identification. The proposed fragmentation pathway is illustrated below.

Experimental Protocols

A standard method for the analysis of 2,4-Dichloronitrobenzene in various matrices is based on EPA Method 8091 for nitroaromatics and cyclic ketones by gas chromatography.[5]

Sample Preparation

For solid matrices like soil or waste, extraction is typically performed using a suitable solvent such as hexane (B92381) or a hexane/acetone mixture. Liquid samples may be extracted using liquid-liquid extraction with an appropriate solvent. The extract is then concentrated to a suitable volume before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS workflow for the analysis of 2,4-Dichloronitrobenzene is outlined below.

-

Gas Chromatograph Conditions:

-

Injector: Splitless injection is commonly used for trace analysis.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is suitable for separating 2,4-DCNB from other components in the sample.

-

Oven Temperature Program: A temperature program is employed to ensure good chromatographic separation. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

-

Carrier Gas: Helium is the most common carrier gas.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: A mass range of m/z 50-300 is typically sufficient to capture the molecular ion and key fragment ions of 2,4-DCNB.

-

Detector: An electron multiplier detector is used to detect the ions.

-

Data Analysis

The identification of 2,4-Dichloronitrobenzene is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of a certified reference standard. Quantification is typically performed using an internal standard method and by constructing a calibration curve from standards of known concentrations. The characteristic ions, particularly the molecular ion at m/z 191 and the major fragment at m/z 109, are used for selected ion monitoring (SIM) for enhanced sensitivity and specificity in complex matrices.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,4-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,4-Dichloronitrobenzene. It details the characteristic vibrational frequencies and their assignments, offers standardized experimental protocols for sample analysis, and presents a logical workflow for spectroscopic investigation. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this compound in various research and development settings.

Core Principles of IR Spectroscopy of 2,4-Dichloronitrobenzene

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When 2,4-Dichloronitrobenzene is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting IR spectrum is a unique fingerprint of the molecule, revealing information about its functional groups and overall structure.

The IR spectrum of 2,4-Dichloronitrobenzene is characterized by several key features arising from its distinct structural components: the nitro (NO₂) group, the C-Cl bonds, and the substituted benzene (B151609) ring. The highly polar nature of the nitro group gives rise to strong and characteristic absorption bands, making its presence readily identifiable. The vibrations associated with the aromatic ring and the chloro-substituents provide further detail on the molecular structure.

Quantitative Infrared Spectral Data

The following table summarizes the key vibrational frequencies observed in the infrared spectrum of 2,4-Dichloronitrobenzene, along with their corresponding assignments. The data is compiled from both liquid-phase experimental studies and gas-phase spectral databases.[1][2]

| Vibrational Mode | Liquid Phase IR Frequency (cm⁻¹)[1] | Gas Phase IR Frequency (cm⁻¹)[2] |

| Asymmetric NO₂ Stretch | 1535 | ~1540 |

| Symmetric NO₂ Stretch | 1350 | ~1355 |

| C-H Stretch (Aromatic) | 3080, 3055 | ~3100 |

| C-C Stretch (Aromatic Ring) | 1580, 1560, 1465, 1400 | ~1580, 1560, 1470 |

| C-N Stretch | 1260 | Not clearly resolved |

| C-H in-plane bend | 1140, 1040 | ~1145, 1045 |

| C-Cl Stretch | 1100, 860 | ~1105, 865 |

| NO₂ Scissoring | 836 | ~840 |

| C-H out-of-plane bend | 900, 740 | ~905, 745 |

| NO₂ Wagging | 693 | Not clearly resolved |

| NO₂ Rocking | 547 | Not clearly resolved |

Experimental Protocols

Accurate and reproducible IR spectra are contingent upon proper sample preparation and data acquisition. Below are detailed methodologies for two common techniques for analyzing solid samples like 2,4-Dichloronitrobenzene.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.

Materials and Equipment:

-

2,4-Dichloronitrobenzene sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press die set (e.g., 13 mm diameter)

-

Hydraulic press

-

FTIR spectrometer

Procedure:

-

Sample Grinding: In an agate mortar, grind a small amount (1-2 mg) of 2,4-Dichloronitrobenzene to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[3]

-

Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[4] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[3]

-

Loading the Die: Transfer the mixture to the pellet press die. Distribute the powder evenly on the anvil surface to ensure a pellet of uniform thickness.

-

Pressing the Pellet: Place the die in a hydraulic press. Gradually apply pressure of 8-10 metric tons for a 13 mm die.[1] Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent disc.[1][3]

-

Pellet Inspection: Carefully remove the pellet from the die. A high-quality pellet will be transparent or translucent and free of cracks or cloudiness.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.

Materials and Equipment:

-

2,4-Dichloronitrobenzene sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Procedure:

-

Background Collection: Before introducing the sample, collect a background spectrum with the clean, empty ATR crystal. This will account for any absorbance from the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of the 2,4-Dichloronitrobenzene powder onto the center of the ATR crystal using a clean spatula.

-

Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal.[5] This ensures good contact, which is essential for obtaining a high-quality spectrum.

-

Spectral Acquisition: Acquire the IR spectrum of the sample. The infrared beam will penetrate a short distance into the sample, and the attenuated light is then directed to the detector.

-

Cleaning: After the measurement, release the pressure clamp and remove the sample powder. Clean the ATR crystal surface thoroughly with a soft, lint-free wipe dampened with an appropriate solvent like isopropanol.[5]

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates a typical workflow for the analysis of 2,4-Dichloronitrobenzene using infrared spectroscopy.

Caption: A flowchart illustrating the key stages in the infrared spectroscopic analysis of 2,4-Dichloronitrobenzene.

This guide provides the foundational knowledge and practical steps for the successful application of infrared spectroscopy in the analysis of 2,4-Dichloronitrobenzene. By following the outlined protocols and utilizing the provided spectral data, researchers can confidently identify and characterize this compound in their work.

References

An In-depth Technical Guide to the Toxicological Data and Safety Precautions for 2,4-Dichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety precautions for 2,4-Dichloronitrobenzene (2,4-DCNB). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and risk assessment of this chemical intermediate. All quantitative data is summarized in structured tables, and detailed experimental methodologies based on cited OECD guidelines are provided.

Toxicological Data

The toxicological profile of 2,4-Dichloronitrobenzene has been evaluated through various studies, including acute and chronic toxicity, mutagenicity, and reproductive toxicity assessments.

Acute Toxicity

2,4-Dichloronitrobenzene exhibits moderate acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Value | Reference |

| LD50 (Oral) | Rat | 990 mg/kg | [1] |

| LD50 (Dermal) | Rat | 921 mg/kg | [1] |

Repeated Dose Toxicity

Sub-chronic oral exposure to 2,4-Dichloronitrobenzene has been shown to induce effects on the liver and kidneys. A combined repeated dose and reproductive/developmental toxicity study in rats established a No-Observed-Effect Level (NOEL) for repeated dose toxicity of less than 8 mg/kg/day.[1] At a dose of 40 mg/kg/day, moderate effects such as increased liver and kidney weight, liver necrosis, and basophilic changes in the renal tubules were observed.[1]

Genotoxicity

The genotoxic potential of 2,4-Dichloronitrobenzene has been assessed in both bacterial and mammalian cell systems.

| Test | System | Result | Metabolic Activation | Reference |

| Ames Test | Salmonella typhimurium TA100, TA1535, TA98, TA1537 | Positive | With and Without | [1] |

| Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | Negative | With and Without | [1] |

While 2,4-Dichloronitrobenzene was found to be mutagenic in the Ames test, it did not induce chromosomal aberrations in cultured mammalian cells.[1] There is no available data on in vivo genotoxic effects.[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 2,4-Dichloronitrobenzene as "Possibly carcinogenic to humans" (Group 2B).[2] This classification is based on sufficient evidence in animal studies.[2] Chronic feeding studies have shown that the chemical can induce tumors in the liver of rats and mice and in the kidneys of rats.[2]

Reproductive and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats indicated no effects on mating, fertility, or the estrous cycle at the tested doses.[1] However, at the highest dose of 200 mg/kg/day, adverse effects on pup viability were observed, including an increase in stillborn pups and pup deaths during lactation.[1] The NOEL for reproductive toxicity was determined to be 40 mg/kg/day for both parental animals and offspring.[1]

Experimental Protocols

The key toxicological studies on 2,4-Dichloronitrobenzene were conducted following standardized OECD guidelines to ensure data reliability and comparability.

Acute Oral Toxicity - LD50 Determination (Based on OECD Guideline 401)

The acute oral toxicity of 2,4-Dichloronitrobenzene was likely determined using a protocol similar to the following:

-

Test Animals: Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least five days before the study.

-

Dosage: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3] The doses are selected based on a preliminary range-finding study.[3]

-

Vehicle: Where necessary, the test substance is dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred, followed by solutions in oil (e.g., corn oil).[3]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days.[4]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[3]

-

Data Analysis: The LD50 is calculated using a recognized statistical method.[3]

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 422)

This study provides information on both general systemic toxicity and potential effects on reproduction.

-

Test Animals: Male and female rats are used.

-

Dosage and Administration: The test substance is administered daily by oral gavage at three or more dose levels to different groups of animals. A control group receives the vehicle only. For 2,4-Dichloronitrobenzene, doses of 0, 8, 40, and 200 mg/kg/day were used.[1]

-

Dosing Period: Males are dosed for a minimum of four weeks, including a two-week pre-mating period. Females are dosed throughout the study, from two weeks before mating until day 3 of lactation.[5]

-